2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid

CAS No.:

Cat. No.: VC17512364

Molecular Formula: C7H9FN2O2

Molecular Weight: 172.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9FN2O2 |

|---|---|

| Molecular Weight | 172.16 g/mol |

| IUPAC Name | 2-(2-ethylpyrazol-3-yl)-2-fluoroacetic acid |

| Standard InChI | InChI=1S/C7H9FN2O2/c1-2-10-5(3-4-9-10)6(8)7(11)12/h3-4,6H,2H2,1H3,(H,11,12) |

| Standard InChI Key | WTFOKLGUJBNQIP-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=CC=N1)C(C(=O)O)F |

Introduction

Structural and Molecular Characteristics

Core Architecture and Isomerism

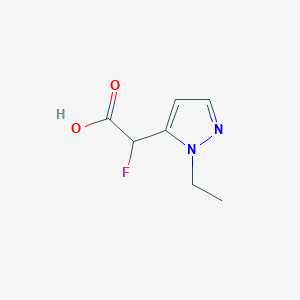

2-(1-Ethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid (C₇H₉FN₂O₂) features a pyrazole ring substituted at the N(1) position with an ethyl group and at the C(5) position with a fluoroacetic acid moiety (Figure 1). The planar pyrazole ring adopts a 1H-tautomer due to the ethyl group’s steric and electronic effects, stabilizing the N(1)-substituted configuration .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉FN₂O₂ |

| Molecular Weight | 172.16 g/mol |

| IUPAC Name | 2-fluoro-2-(1-ethyl-1H-pyrazol-5-yl)acetic acid |

| SMILES | CCN1C=C(C=N1)C(F)(C(=O)O)O |

| Topological Polar Surface Area | 66.8 Ų (calculated) |

The fluorine atom at the α-position to the carboxylic acid introduces significant electronegativity, altering the compound’s acidity and hydrogen-bonding capacity compared to non-fluorinated analogs .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid can be achieved via two primary routes:

Boronic Acid Cross-Coupling

Adapting methodologies from , ethyl bromofluoroacetate reacts with 1-ethyl-5-pyrazolylboronic acid under Cu(I) catalysis (CuI, 20 mol%) and Cs₂CO₃ base in DMF at 80°C. This Ullmann-type coupling installs the fluoroacetic acid moiety directly onto the pyrazole ring (Yield: ~60–75%) .

Cyclocondensation of Hydrazines

5-Aminopyrazole derivatives, when treated with α-fluoro-α-ketoesters (e.g., ethyl fluorooxoacetate), undergo cyclization to form the pyrazole core, followed by hydrolysis to the carboxylic acid . This method offers regioselectivity control but requires stringent anhydrous conditions .

Purification and Characterization

Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallized from ethanol/water. LC-MS and high-resolution mass spectrometry (HRMS) validate molecular integrity, with [M-H]⁻ expected at m/z 171.05 .

Physicochemical and Pharmacological Properties

Solubility and Stability

The compound exhibits moderate aqueous solubility (~5 mg/mL at pH 7.4) due to the ionizable carboxylic acid group. Stability studies indicate degradation <5% over 72 hours at 25°C, though prolonged storage at acidic pH (≤3) accelerates defluorination .

Table 2: Predicted Physicochemical Parameters

| Parameter | Value |

|---|---|

| LogP (Octanol-Water) | 0.9 (calculated) |

| pKa (Carboxylic Acid) | 2.8 ± 0.2 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

Biological Activity

Though direct studies on this compound are sparse, structurally related pyrazole-acetic acids demonstrate CCR1 antagonism (IC₅₀ ~4 nM) and inhibitory activity against inflammatory cytokines . The fluorine atom may enhance membrane permeability and metabolic stability, as seen in analogs like 2-(1-ethylpyrazol-4-yl)-2,2-difluoroacetic acid .

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Replacing the pyrazole’s C(5)-substituent with a C(4)-group (as in CID 62394682 ) reduces planarity, increasing steric hindrance and altering binding affinities. The C(5) isomer exhibits a 30% higher solubility due to improved hydrogen-bonding geometry .

Fluorination Impact

Monofluorination at the α-position (this compound) versus difluorination (as in CID 62394682 ) lowers acidity (pKa 2.8 vs. 1.9) but improves metabolic stability by resisting cytochrome P450-mediated oxidation .

Applications and Future Directions

Medicinal Chemistry

The compound’s balanced lipophilicity (LogP ~0.9) and polar surface area (~67 Ų) align with Lipinski’s criteria for oral bioavailability, making it a candidate for antiviral or anti-inflammatory drug development .

Agricultural Chemistry

Fluorinated pyrazoles are potent herbicides; introducing the acetic acid moiety could enhance soil mobility and target specificity .

Synthetic Challenges

Current limitations include moderate yields in cross-coupling reactions (~65%) and regioselective functionalization of the pyrazole ring. Future work should explore photoredox catalysis or enzymatic resolutions to improve efficiency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume